![molecular formula C5H11NO3S B2770094 Hydroxyethylcysteine CAS No. 97170-10-0](/img/structure/B2770094.png)
Hydroxyethylcysteine
Overview
Description
Hydroxyethylcysteine (HOCyst) is a derivative of the amino acid cysteine, which is commonly used in scientific research for its antioxidant properties. It has been shown to have a protective effect against oxidative stress and inflammation, making it a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
- Hydroxyethylcysteine has emerged as an effective clinical tool for delivering anticancer agents into target cells. Its innate pharmacokinetic properties contribute to its safety profile, making it a promising candidate for drug carrier conjugates in cancer therapy .
- Unnatural amino acids, including hydroxyethylcysteine, are valuable for modulating protein interactions. Researchers use them to mimic natural structures with altered chemical behavior. These amino acids add complexity to the chiral pool, enriching peptide diversity and aiding in combinatorial synthesis and high-throughput screening .
- Incorporating hydroxyethylcysteine into peptides can enhance their stability by protecting them from proteolytic degradation. This property is particularly useful when designing peptide-based drugs or therapeutics .
- Hydroxyethylcysteine’s chirality and reactive functional groups make it an attractive building block for APIs. It contributes to the synthesis of compounds with chiral centers, which are crucial for drug development .
- Researchers have developed a fermentation-based approach for biosynthesis of unnatural amino acids, including hydroxyethylcysteine. By re-engineering the cysteine-biosynthetic pathway in Escherichia coli, they achieve direct in vivo incorporation of the unnatural side chain. This process is comparable to the production of β-lactams .
- Hydroxyethylcysteine, as an unnatural amino acid, contributes to the diversity of peptide structures. Its unique side chain expands the repertoire of available building blocks, allowing for more creative and versatile peptide design .
Anticancer Drug Delivery:
Peptide Mimicry and Protein Interactions:
Stabilizing Peptides Against Proteolysis:
Chiral Building Blocks for Active Pharmaceutical Ingredients (APIs):
Semisynthetic Fermentation Process:
Enriching Peptide Diversity:
Mechanism of Action
Target of Action
Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is a small molecule that primarily targets the Gag-Pro-Pol polyprotein . This polyprotein is a crucial component in certain organisms, particularly the Rous sarcoma virus (RSV-SRA) .
Mode of Action
It is known to interact with its target, the gag-pro-pol polyprotein .
Biochemical Pathways
It belongs to the class of organic compounds known as l-cysteine-s-conjugates . These compounds contain L-cysteine where the thio-group is conjugated
Result of Action
It is known to interact with the gag-pro-pol polyprotein, which could potentially influence the function of this protein .
properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6367-98-2, 97170-10-0 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteine, S-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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